1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole
Description
1-(2-Ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a 2-ethoxyethyl group at the N1 position and a (4-methoxyphenoxy)methyl substituent at the C2 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties . Meanwhile, the 2-ethoxyethyl chain may improve pharmacokinetic properties by increasing hydrophilicity compared to bulkier alkyl or aryl substituents .
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-23-13-12-21-18-7-5-4-6-17(18)20-19(21)14-24-16-10-8-15(22-2)9-11-16/h4-11H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCDNYLXRKSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenoxy Methyl Group: This step involves the reaction of the benzimidazole intermediate with 4-methoxyphenol and formaldehyde under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This might involve continuous flow reactors, automated control systems for precise temperature and pH control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen or the methoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or signal transduction pathways.
Pathways Involved: It could modulate pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival, or the PI3K/Akt pathway, which is involved in cell metabolism and apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) exhibit CNS activity due to enhanced receptor binding .
- Heterocyclic Substituents : Thiophene and furan groups (e.g., L2, L3) improve antiviral and catalytic properties via π-π interactions and metal coordination .
- Alkyl vs.
Pharmacological Activity Comparison
- Anticancer: Pyrimidine-linked benzimidazoles (e.g., 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives) showed V600EBRAF inhibitory effects (IC₅₀ = 0.12–1.8 μM), with sulfonamide linkages enhancing potency . The target compound’s 4-methoxyphenoxy group could mimic sulfonamide interactions.
- Antifungal : Benzo[4,5]imidazo[1,2-d][1,2,4]triazine derivatives (e.g., 4a–4w) inhibited Candida albicans (MIC = 8–32 μg/mL), where hydrazine substituents were critical .
- Antiviral : Triazole-thiazole hybrids (e.g., compound 9c) exhibited docking affinity for SARS-CoV-2 Mpro (binding energy = −8.2 kcal/mol), suggesting the target compound’s ether linkages may offer similar protease inhibition .
Biological Activity
1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which has garnered significant interest due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various studies and patents.
Chemical Structure
The compound's structure is characterized by a benzimidazole core, which is known for its ability to interact with biological targets. The presence of an ethoxyethyl group and a methoxyphenoxy substituent enhances its solubility and biological activity.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Recent research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal activities. For instance, in vitro studies demonstrated that certain benzimidazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/ml to 250 µg/ml against various strains, including S. aureus and E. coli .
| Compound | MIC (µg/ml) | Activity Type | Target Organism |
|---|---|---|---|
| 1 | 50 | Antibacterial | S. typhi |
| 3 | 62.5 | Antibacterial | S. typhi |
| 4 | 12.5 | Antibacterial | E. coli |
| 2 | 250 | Antifungal | C. albicans |
Anticancer Potential
Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In studies involving similar compounds, significant cytotoxicity was observed against several cancer cell lines, suggesting that the benzimidazole scaffold can be optimized for enhanced anticancer activity .
Antiviral Properties
Some benzimidazole derivatives have also demonstrated antiviral activities, particularly against RNA viruses. Their mechanism often involves interference with viral replication processes or inhibition of viral entry into host cells .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their structural features. Modifications at specific positions on the benzimidazole ring can significantly alter their pharmacological profiles:
- Substituents : The introduction of electron-donating or electron-withdrawing groups can enhance or reduce activity.
- Chain Length : Variations in the alkyl chain length (e.g., ethoxyethyl) affect solubility and membrane permeability.
- Functional Groups : The presence of methoxy or other functional groups can facilitate interactions with biological targets .
Case Studies
Several case studies highlight the efficacy of benzimidazole derivatives:
-
Study on Antimicrobial Activity :
A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity using the broth microdilution method. Compounds showed promising results against S. aureus and E. coli, with MIC values indicating potential as broad-spectrum antimicrobial agents . -
Anticancer Activity Assessment :
In vitro assays demonstrated that specific benzimidazole analogs could induce apoptosis in cancer cell lines such as Mia PaCa-2 and PANC-1, showcasing their potential as anticancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
